![molecular formula C19H21ClN2O3 B5207551 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide, also known as CPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects.
Mécanisme D'action
The exact mechanism of action of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. By blocking the NOP receptor, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is thought to reduce pain and anxiety.
Biochemical and Physiological Effects:
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and anxiolytic effects, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to exhibit anticonvulsant and antidepressant effects. 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide for lab experiments is its potent and selective activity at the NOP receptor. This makes it a useful tool for studying the role of the NOP receptor in pain, anxiety, and stress responses. However, one of the limitations of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is its poor solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several potential future directions for research on 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide. One area of interest is the development of novel analogs of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of the NOP receptor in other physiological processes, such as addiction and reward. Finally, the potential therapeutic applications of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide, particularly as an analgesic, anti-inflammatory, and anxiolytic agent, warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorophenol, which is reacted with propionyl chloride in the presence of a base to form 4-chlorophenylpropanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-propylamine to form the amide. The amide is then treated with sodium hydride and 2-bromoethanol to form 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide.
Applications De Recherche Scientifique
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an analgesic. 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been shown to exhibit potent analgesic effects in animal models of pain. In addition to its analgesic effects, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to exhibit anti-inflammatory and anxiolytic effects.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenoxy)propanoylamino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-12-21-19(24)16-6-4-5-7-17(16)22-18(23)13(2)25-15-10-8-14(20)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANCHPJHDSPFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
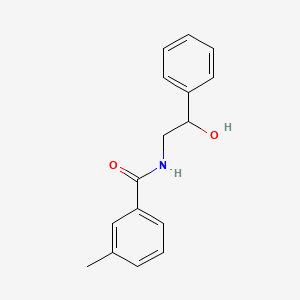
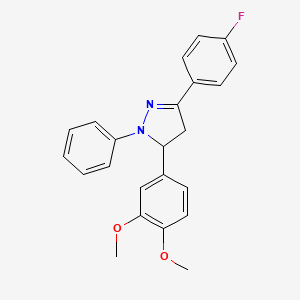
![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)
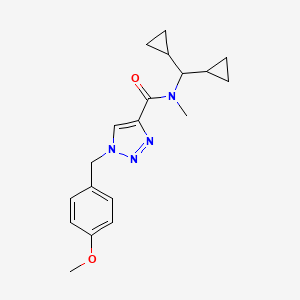
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)
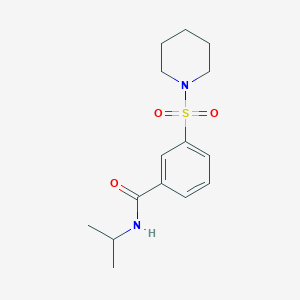
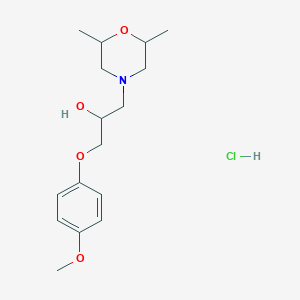
![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(2-pyridinylamino)acrylonitrile](/img/structure/B5207556.png)
![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)
